![molecular formula C7H16ClNO2 B2797478 2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride CAS No. 2089258-45-5](/img/structure/B2797478.png)
2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride
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Overview
Description
2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride, also known as AOE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic hydroxylamine derivative that has been shown to exhibit unique properties that make it useful in research applications.
Scientific Research Applications
Synthesis and Structural Analysis
Research into compounds structurally related to 2-(aminooxy)-2-cyclopentylethan-1-ol hydrochloride demonstrates a variety of synthesis methods and analyses of their structures. For instance, studies have focused on synthesizing chloro-aminocyclooctanediol and aminocyclooctanetriol, showcasing methods to create complex cyclooctane-based structures with potential relevance to the synthesis or analysis of similar compounds (Karavaizoglu & Salamci, 2020). Further investigations into 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have elucidated their crystal structures, revealing insights into the conformational behaviors of related aminooxy compounds in different environmental conditions (Nitek et al., 2020).
Organogel and Hydrogel Development
The exploration of cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, including compounds with aminooxy functionalities, has opened new avenues in the development of organo- and hydrogels. These studies highlight the gelation capabilities of cyclopeptides and their potential applications in creating robust thermoreversible hydrogels, which could be pertinent to biomedical and materials science research (Xie et al., 2009).
Advanced Synthesis Techniques
Innovative synthetic pathways have been developed for the creation of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides, showcasing a potential interest in synthesizing complex molecules that might share reactive similarities with 2-(aminooxy)-2-cyclopentylethan-1-ol hydrochloride (Mossetti et al., 2010).
Molecular Interaction and Ligand Binding
Studies have also focused on the interaction and binding properties of compounds with aminooxy groups. For instance, the proton-driven self-assembly of systems based on cyclam-cored dendrimers demonstrates the versatility of aminooxy compounds in forming complex structures with metal ions, hinting at potential applications in catalysis or material sciences (Bergamini et al., 2004).
properties
IUPAC Name |
2-aminooxy-2-cyclopentylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-10-7(5-9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJUKHAUYOPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride |
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